2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N3OS and its molecular weight is 439.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound of interest is part of a broader class of chemicals that have been extensively researched for their potential antimicrobial activities. For example, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various clinical isolates of Gram-positive and Gram-negative bacteria. These compounds exhibited significant antimicrobial activity, comparable to standard antibiotics like Streptomycin, Benzyl penicillin, and antifungal activity against Fluconazole (V. Reddy & K. R. Reddy, 2010).
Antimycotic and Anti-inflammatory Applications
Additionally, compounds within this chemical class have shown promising antimycotic activities. A series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and its derivatives were synthesized and tested for antifungal activity, indicating potential applications in treating fungal infections (M. Raga et al., 1992). Similarly, novel benzo[d]imidazolyl dihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones were synthesized and showed significant in vitro anti-inflammatory activity, opening avenues for their application in managing inflammation-related disorders (M. S. Reddy & R. Saini, 2013).
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBCOGOWSUYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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